N-benzyl-2-fluoropyridin-4-amine
Description
N-Benzyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with a benzyl group attached to the amine at position 4 and a fluorine atom at position 2. This structure combines the electron-withdrawing effects of fluorine with the lipophilic benzyl moiety, making it a candidate for applications in medicinal chemistry and material science.
Properties
CAS No. |
1239969-44-8 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-benzyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H11FN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
InChI Key |
JFAWTEVMHDZIKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-benzyl-2-fluoropyridin-4-amine has been investigated for its potential therapeutic effects in various medical conditions, including:
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. Studies have shown that compounds with similar structures can surpass the efficacy of established anticonvulsants like phenobarbital, demonstrating effective seizure control in animal models. For instance, certain N-benzyl substituted amino acetamides have displayed promising results in maximal electroshock seizure models, suggesting that modifications at the N-benzyl site can enhance anticonvulsant activity .
Antimicrobial Properties
Nitrogen-containing heterocycles, including those similar to this compound, have been recognized for their antimicrobial activities. These compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds derived from nitrogen heterocycles have also shown anti-inflammatory properties. For example, specific derivatives have been evaluated for their ability to suppress pro-inflammatory cytokines and nitric oxide production in cell-based assays . This positions them as potential therapeutic agents for inflammatory diseases.
Synthetic Applications
This compound serves as a valuable building block in organic synthesis due to its functional groups that can participate in various chemical reactions:
Nucleophilic Substitution Reactions
The amino group in this compound can act as a nucleophile, allowing it to undergo substitution reactions with electrophiles. This property is utilized to synthesize various derivatives by forming N-alkyl or N-acyl products through reactions with alkyl or acyl halides .
Cross-Coupling Reactions
The compound's structure allows it to participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for constructing complex molecular architectures and are widely used in pharmaceutical chemistry .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound derivatives is essential for optimizing their pharmacological profiles. Research has demonstrated that modifications at specific positions on the benzyl and pyridine rings can significantly influence biological activity. For instance, electron-withdrawing groups at certain positions have been shown to retain or enhance anticonvulsant activity, while electron-donating groups may reduce effectiveness .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound derivatives:
| Study | Findings | Applications |
|---|---|---|
| Lee et al., 2018 | Demonstrated significant anticonvulsant activity with specific derivatives | Anticonvulsants |
| Kearbey et al., 2007 | Investigated pharmacokinetics and bioavailability of related compounds | Drug development |
| Recent SAR studies | Identified key substituents that enhance biological activity | Medicinal chemistry |
Comparison with Similar Compounds
N-Benzyl-4-methylpyridin-2-amine ()
- Structural Differences: Substituents: The methyl group at position 4 replaces the fluorine at position 2 in the target compound. Electronic Effects: Methyl is electron-donating, increasing electron density on the pyridine ring, whereas fluorine is electron-withdrawing, reducing electron density.
- Implications :
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine ()
- Structural Differences: Core Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituents: Nitrophenyl and phenyl groups at positions 2 and 6 introduce strong electron-withdrawing (NO₂) and lipophilic (Ph) effects.
- Implications :
- The nitro group increases reactivity (e.g., susceptibility to reduction) compared to fluorine.
- The pyrimidine core may enable additional hydrogen bonding due to the second nitrogen, altering binding affinity in biological systems.
- Higher molecular weight (C₂₃H₁₈N₄O₂ vs. C₁₂H₁₁FN₂) may reduce bioavailability .
Fluoropyridinamine Derivatives ()
- Examples :
- 5-Chloro-4-fluoropyridin-2-amine (Similarity: 0.81): Chlorine at position 5 vs. benzyl group in the target compound.
- 5-Bromo-4-fluoropyridin-2-amine (Similarity: 0.80): Bromine replaces chlorine, increasing steric bulk and polarizability.
- The absence of a benzyl group in these derivatives reduces lipophilicity, likely decreasing cell membrane penetration compared to the target compound .
High-Similarity Pyrimidine Derivatives ()
- Examples :
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78): Contains methoxy, nitro, and indole groups.
- Implications: Methoxy and nitro groups introduce mixed electronic effects (electron-donating and -withdrawing), complicating reactivity.
Data Table: Key Structural and Inferred Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties (Inferred) |
|---|---|---|---|---|
| N-Benzyl-2-fluoropyridin-4-amine | Pyridine | F (C2), Bn-NH (C4) | C₁₂H₁₁FN₂ | Moderate lipophilicity, electron-deficient ring |
| N-Benzyl-4-methylpyridin-2-amine | Pyridine | CH₃ (C4), Bn-NH (C2) | C₁₃H₁₄N₂ | Electron-rich ring, lower metabolic stability |
| N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | Pyrimidine | NO₂-Ph (C2), Ph (C6) | C₂₃H₁₈N₄O₂ | High reactivity, low solubility |
| 5-Chloro-4-fluoropyridin-2-amine | Pyridine | Cl (C5), F (C4) | C₅H₄ClFN₂ | High electronegativity, low lipophilicity |
Research Findings and Implications
- Electronic Effects : Fluorine in the target compound creates an electron-deficient pyridine ring, enhancing interactions with electron-rich targets (e.g., enzymes or receptors) .
- Metabolic Stability : Fluorine’s strong C-F bond may reduce oxidative metabolism compared to nitro- or methyl-containing analogs .
- Synthetic Versatility : The benzyl group offers a site for further functionalization, a strategy less feasible in compounds like 5-chloro-4-fluoropyridin-2-amine .
Preparation Methods
Direct N-Benzylation of 2-Fluoropyridin-4-amine
One of the primary methods to synthesize N-benzyl-2-fluoropyridin-4-amine involves the nucleophilic substitution reaction where 2-fluoropyridin-4-amine is reacted with benzyl halides or benzyl derivatives under basic conditions.
- Reaction Conditions:
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic attack
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Typically room temperature to moderate heating (up to 125 °C) to improve reaction kinetics
- Mechanism: The amine nitrogen attacks the benzyl electrophile, displacing the leaving group (e.g., bromide or chloride) to form the N-benzylated product.
Example: Lindemann et al. reported using sodium hydride in DMF with 2-fluoropyridin-4-amine at 125 °C, achieving moderate yields (~51%) after acidic workup and chromatographic purification.
Reductive Amination Approach
Another approach involves reductive amination, where 2-fluoropyridin-4-amine is reacted with benzaldehyde derivatives to form an imine intermediate, which is subsequently reduced to the N-benzyl amine.
- Reaction Conditions:
- Reagents: Benzaldehyde and a reducing agent such as sodium borohydride (NaBH4) or borane complexes (BH3-Me2S)
- Solvent: Methanol or tetrahydrofuran (THF)
- Temperature: Generally 0 °C to room temperature for imine formation, then mild heating for reduction
- Advantages: This method allows for selective N-alkylation without over-alkylation and is useful when benzyl halides are less accessible.
While specific literature on this exact compound is limited, analogous procedures for related aminopyridines have been documented, indicating the feasibility of this method.
Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination)
A highly efficient and selective method to prepare this compound involves palladium-catalyzed amination of 2-fluoropyridin-4-halides with benzyl amine.
- Catalysts and Ligands:
- Pd2(dba)3 or Pd(OAc)2 as the palladium source
- Ligands such as XantPhos or BrettPhos to enhance catalytic activity
- Bases: tert-Butoxide (t-BuONa) or sodium tert-butoxide
- Solvent: Toluene or tert-amyl alcohol
- Temperature: Elevated temperatures around 90–110 °C under inert atmosphere (N2)
- Procedure: The halogenated fluoropyridine (e.g., 2-fluoro-4-bromopyridine) reacts with benzyl amine in the presence of the Pd catalyst and base to form the N-benzylated product.
This method is widely used for aryl amination and has been adapted for fluoropyridine derivatives with good yields and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Direct N-Benzylation | 2-fluoropyridin-4-amine, benzyl halide, NaH, DMF, 125 °C | Simple, direct alkylation | ~50 | Requires strong base, moderate yield |
| Reductive Amination | 2-fluoropyridin-4-amine, benzaldehyde, NaBH4/BH3-Me2S, MeOH/THF | Selective, mild conditions | Variable | Useful when benzyl halides unavailable |
| Pd-Catalyzed C–N Cross-Coupling | 2-fluoro-4-halopyridine, benzyl amine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C | High selectivity, good yields | 60–90 | Requires palladium catalyst, inert atmosphere |
Research Findings and Notes
Reactivity Considerations: The presence of fluorine at the 2-position on the pyridine ring decreases the nucleophilicity of the amine at the 4-position, necessitating stronger bases or catalysts for efficient N-benzylation.
Purification: Acidic workup followed by chromatographic purification (silica gel column chromatography or preparative HPLC) is essential to isolate pure this compound.
Yields and Optimization: Yields vary with method and conditions; palladium-catalyzed amination generally offers higher yields and cleaner product profiles compared to direct alkylation.
Safety and Handling: Use of strong bases like sodium hydride requires careful handling under inert atmosphere; palladium catalysts and ligands should be handled with appropriate precautions.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-fluoropyridin-4-amine, and how can purity be validated?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, reacting 2-fluoropyridin-4-amine with benzyl bromide in the presence of a base (e.g., NaH or K2CO3) under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Validate purity using HPLC (≥95%) and confirm structure via / NMR and high-resolution mass spectrometry (HRMS). Cross-reference with known fluoropyridine spectral libraries .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. Use the SHELX suite (e.g., SHELXD for solution, SHELXL for refinement) to resolve crystal structures. Pair with spectroscopic methods:
Q. What solvents are suitable for dissolving this compound, and what safety precautions are required?
- Methodological Answer : The compound is likely soluble in DMSO, methanol, or dichloromethane. Conduct solubility tests using a stepwise dilution protocol (e.g., 1–10 mM in DMSO for biological assays). Follow safety guidelines:
- Use PPE (gloves, lab coat, goggles).
- Store in a desiccator at 4°C.
- Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties. The cclib library can parse output files from packages like Gaussian or ORCA to compute Fukui indices for nucleophilic/electrophilic sites. Compare with experimental data (e.g., Hammett constants for fluorinated analogs) to predict regioselectivity in further derivatization .
Q. How should researchers address contradictions in biological activity data for fluorinated pyridine derivatives?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Mitigate by:
- Validating compound purity via LC-MS and elemental analysis.
- Repeating assays in triplicate with positive/negative controls (e.g., enzyme inhibition assays using acetylcholinesterase for neuroactivity studies).
- Cross-referencing with structurally similar compounds (e.g., trifluoromethyl-substituted pyridines, which show enhanced metabolic stability) .
Q. What strategies optimize crystallographic data collection for low-symmetry fluoropyridine crystals?
- Methodological Answer : For low-symmetry crystals (e.g., monoclinic):
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer : Systematically modify substituents (e.g., benzyl group → substituted benzyl, fluoropyridine → chloro-/trifluoromethyl-pyridine). Assess changes via:
- Biological assays : Measure IC values against target enzymes (e.g., kinases, cytochrome P450).
- Computational docking : Use AutoDock Vina to predict binding modes with protein targets (PDB IDs).
- Correlate logP (HPLC-derived) with membrane permeability .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in fluoropyridine bioassays?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report EC/IC with 95% confidence intervals. Use ANOVA followed by Tukey’s test for multi-group comparisons. Validate outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
